molecular formula C23H30N4O3 B6096257 N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide

Cat. No.: B6096257
M. Wt: 410.5 g/mol
InChI Key: PAGMSPZHVABWMM-UHFFFAOYSA-N
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Description

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a pyrazole ring, and a phenoxypropanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrazole ring and the phenoxypropanamide group. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit protein kinases or other signaling molecules, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c28-22(13-17-30-20-8-2-1-3-9-20)25-21-10-14-24-27(21)19-11-15-26(16-12-19)23(29)18-6-4-5-7-18/h1-3,8-10,14,18-19H,4-7,11-13,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMSPZHVABWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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